Ethyl 4-(allyloxy)-3,5-diiodobenzoate
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Overview
Description
Ethyl 4-(allyloxy)-3,5-diiodobenzoate is an organic compound that features an ester functional group, an allyloxy group, and two iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(allyloxy)-3,5-diiodobenzoate typically involves the esterification of 4-(allyloxy)-3,5-diiodobenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The allyloxy group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atoms on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(allyloxy)-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(allyloxy)-3,5-diiodobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of iodine atoms can enhance its binding affinity to certain proteins, while the ester and allyloxy groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-hydroxy-3,5-diiodobenzoate: Similar structure but with a hydroxy group instead of an allyloxy group.
Ethyl 4-(methoxy)-3,5-diiodobenzoate: Similar structure but with a methoxy group instead of an allyloxy group.
Ethyl 4-(propoxy)-3,5-diiodobenzoate: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness: Ethyl 4-(allyloxy)-3,5-diiodobenzoate is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, providing versatility in synthetic applications. The iodine atoms also confer distinct properties, such as increased molecular weight and potential for radiolabeling.
Properties
Molecular Formula |
C12H12I2O3 |
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Molecular Weight |
458.03 g/mol |
IUPAC Name |
ethyl 3,5-diiodo-4-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H12I2O3/c1-3-5-17-11-9(13)6-8(7-10(11)14)12(15)16-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
TZGGWCXXUWOWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)OCC=C)I |
Origin of Product |
United States |
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